(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the amino acid side chain. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the thiadiazole ring.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiadiazole derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, leading to changes in their activity. This can result in the modulation of biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Another nitrogen-containing heterocycle with similar applications in chemistry and biology.
3(5)-Aminopyrazole: Known for its versatility in organic synthesis and medicinal chemistry.
1,2,3-Triazole: Widely used in drug discovery and materials science due to its stability and unique properties.
Uniqueness
(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9N3O2S |
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Molecular Weight |
187.22 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-methylthiadiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2S/c1-3-6(12-9-8-3)4(7)2-5(10)11/h4H,2,7H2,1H3,(H,10,11)/t4-/m0/s1 |
InChI Key |
QCNKVVAMACAZFR-BYPYZUCNSA-N |
Isomeric SMILES |
CC1=C(SN=N1)[C@H](CC(=O)O)N |
Canonical SMILES |
CC1=C(SN=N1)C(CC(=O)O)N |
Origin of Product |
United States |
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